molecular formula C25H44N2O B1247713 Azacosterol CAS No. 313-05-3

Azacosterol

Cat. No. B1247713
CAS RN: 313-05-3
M. Wt: 388.6 g/mol
InChI Key: FMTFZYKYVZBISL-HUVRVWIJSA-N
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Description

Azacosterol, also known as 20,25-diazacholesterol, is a cholesterol-lowering drug . It was previously marketed but has since been discontinued . The drug is a sterol and derivative of cholesterol in which two carbon atoms have been replaced with nitrogen atoms .


Molecular Structure Analysis

Azacosterol has the molecular formula C25H44N2O . It has a molar mass of 388.640 g/mol . The IUPAC name for Azacosterol is (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .


Chemical Reactions Analysis

Azacosterol acts as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR), preventing the formation of cholesterol from desmosterol . Although it primarily acts to inhibit 24-DHCR, the drug also inhibits other steps in cholesterol biosynthesis .


Physical And Chemical Properties Analysis

Azacosterol has a molecular formula of C25H44N2O and a molar mass of 388.640 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Clinical Pharmacology Perspectives

Azacosterol, in its broader classification of azole derivatives, has seen applications in clinical pharmacology. Azithromycin (AZ), a broad-spectrum macrolide antibiotic, has been discussed in the context of its pharmacokinetic and pharmacodynamic properties in humans and animals. This highlights the potential of azacosterol derivatives in various pharmacological research areas (Damle et al., 2020).

2. Agricultural Applications

Azaconazole, an experimental agricultural fungicide closely related to azacosterol, has been studied for its potential in controlling diseases like powdery mildew on crops. Research into its nephrotoxic potential and effects on renal function emphasizes the importance of safety in the development of such compounds (Rankin et al., 1985).

3. Pharmacogenetics Research

The field of pharmacogenetics, which includes the study of how genetic variations affect drug response, might encompass compounds like azacosterol. The NIH Pharmacogenetics Research Network has focused on correlating drug response with genetic variation, a principle relevant to the study and application of azacosterol (Giacomini et al., 2007).

4. Bioisosterism in Drug Design

Bioisosterism, a concept used for modifying lead compounds into safer and more effective agents, can be relevant in the context of azacosterol. This approach helps in understanding the structural and functional relationships of different molecules, such as azacosterol, in drug design (Patani & LaVoie, 1996).

5. Antiviral Research

In the realm of antiviral research, compounds like azacosterol may be explored for their potential efficacy. The paper on the interpretation of clinical trials of antiviral AIDS drugs, including AZT, underlines the significance of such research in understanding and developing effective antiviral agents (Epstein, 1997).

Safety And Hazards

The safety data sheet for Azacosterol suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFZYKYVZBISL-HUVRVWIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058509
Record name Azacosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azacosterol

CAS RN

313-05-3
Record name Azacosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacosterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZACOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT876J73A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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